1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine
CAS No.: 1016530-78-1
Cat. No.: VC16689548
Molecular Formula: C9H11F3N2
Molecular Weight: 204.19 g/mol
* For research use only. Not for human or veterinary use.
![1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine - 1016530-78-1](/images/structure/VC16689548.png)
Specification
CAS No. | 1016530-78-1 |
---|---|
Molecular Formula | C9H11F3N2 |
Molecular Weight | 204.19 g/mol |
IUPAC Name | 1-[3-(trifluoromethyl)phenyl]ethylhydrazine |
Standard InChI | InChI=1S/C9H11F3N2/c1-6(14-13)7-3-2-4-8(5-7)9(10,11)12/h2-6,14H,13H2,1H3 |
Standard InChI Key | MXSJLOZPVJQDOI-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC(=CC=C1)C(F)(F)F)NN |
Introduction
1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine is a chemical compound featuring a hydrazine functional group and a trifluoromethyl group attached to a phenyl ring. Its molecular formula and molar mass are not explicitly detailed in the available literature, but it is known to be approximately 204 g/mol. This compound is primarily used in research settings, particularly in pharmacology and organic synthesis, due to its structural features that may confer specific biological activities or reactivity patterns.
Synthesis
The synthesis of 1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine typically involves multi-step organic reactions. A common approach involves the reaction of hydrazine with appropriate trifluoromethylated aromatic compounds. The synthesis often employs techniques such as using solvents like ethanol or dimethylformamide under controlled temperatures to enhance reaction efficiency and selectivity.
Biological Activity
The biological activity of this compound is an area of interest, particularly due to the presence of the hydrazine moiety, which has been associated with various pharmacological effects. Hydrazines can act as reducing agents or nucleophiles, interacting with electrophilic centers in biological molecules, which is often exploited in medicinal chemistry for drug development targeting specific pathways or enzymes.
Applications
1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine has several applications in research and industry, including interaction studies involving its binding affinity and activity against various biological targets. These studies are crucial for understanding the therapeutic potential and safety profile of this compound.
Comparison with Similar Compounds
Compound Name | CAS Number | Molecular Formula | Key Features |
---|---|---|---|
1-(1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethyl)hydrazine | 1260797-65-6 | C9H10F4N2 | Contains additional fluorine substituents |
1-(1-[4-Trifluoromethylphenyl]ethyl)hydrazine | Not Listed | C9H10F3N2 | Different substitution pattern on phenyl ring |
1-Acetyl-3-trifluoromethylphenylhydrazine | Not Listed | C10H10F3N3 | Acetyl group addition changes reactivity |
The uniqueness of 1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine lies in its specific trifluoromethyl substitution pattern and its potential biological activities that may differ from related compounds. The trifluoromethyl group enhances lipophilicity and can influence pharmacokinetic properties, making it a subject of interest for drug development.
Research Findings and Future Directions
Further studies are needed to elucidate the specific mechanisms and efficacy of this compound in biological systems. Understanding its metabolic transformations and interactions with biological targets is crucial for evaluating its potential therapeutic applications. The compound's reactivity due to its functional groups makes it a promising candidate for various chemical reactions and biological studies.
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